molecular formula 2Na2CO3.3H2O2<br>C2H6Na4O12 B100135 Sodium percarbonate CAS No. 15630-89-4

Sodium percarbonate

Cat. No. B100135
CAS RN: 15630-89-4
M. Wt: 314.02 g/mol
InChI Key: MSLRPWGRFCKNIZ-UHFFFAOYSA-J
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Patent
US04190635

Procedure details

A process for the production of sodium percarbonate, 2Na2CO3.3H2O2, which process comprises providing a reaction mixture of solid sodium carbonate monohydrate a hydrated sodium carbonate containing from 75 to 90 percent Na2CO3 and 60 to 80 percent aqueous hydrogen peroxide, the reaction mixture containing a small but effective quantity of a nonionic surfactant, the surfactant being stable in concentrated solutions of hydrogen peroxide and alkaline sodium carbonate solutions, and forming sodium percarbonate, the apparent density of the solid sodium carbonate monohydrate or hydrated sodium carbonate being 0.985 g/cm3 or greater.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrated sodium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2](=[O:5])([O-:4])[O-:3].[Na+:6].[Na+].[C:8]([O-:11])([O-:10])=[O:9].[Na+].[Na+].[OH:14]O>>[C:2]([O-:5])([O-:4])=[O:3].[C:8]([O-:11])([O-:10])=[O:9].[OH:1][OH:14].[OH:1][OH:14].[OH:1][OH:14].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2.3,4.5.6,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Name
hydrated sodium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture containing a small but effective quantity of a nonionic surfactant

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.